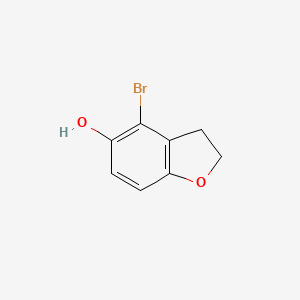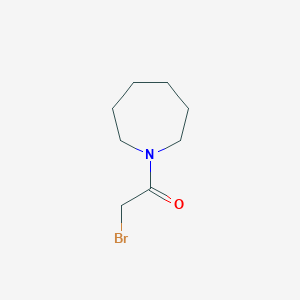![molecular formula C12H10N2O2 B11888073 6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid](/img/structure/B11888073.png)
6'-Methyl-[2,4'-bipyridine]-2'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid is a derivative of bipyridine, a class of compounds known for their versatile applications in coordination chemistry, catalysis, and material science. This compound features a carboxylic acid group at the 2’ position and a methyl group at the 6’ position, which can influence its chemical reactivity and coordination properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses aryl zinc halides and suitable coupling partners under mild conditions . The reaction conditions often involve palladium catalysts and can tolerate various functional groups, making it a versatile approach.
Another method is the Suzuki coupling, which also employs palladium catalysts but uses boronic acids as coupling partners . This method is known for its high yields and mild reaction conditions.
Industrial Production Methods
Industrial production of bipyridine derivatives, including 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid, often involves large-scale coupling reactions using automated reactors. The choice of method depends on the desired yield, purity, and cost-effectiveness. Electrochemical methods are also explored for their potential to offer cleaner and more sustainable production routes .
Analyse Chemischer Reaktionen
Types of Reactions
6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry, forming complexes with metals for catalysis.
Biology: Investigated for its potential in biological assays and as a building block for bioactive molecules.
Industry: Utilized in the development of materials with unique electronic and photophysical properties.
Wirkmechanismus
The mechanism of action of 6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes like hydrogenation, oxidation, and polymerization. The molecular targets include metal centers, and the pathways involve coordination bonds and electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its role in forming supramolecular structures.
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with different substitution patterns, affecting its reactivity and coordination properties
Uniqueness
6’-Methyl-[2,4’-bipyridine]-2’-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and coordination behavior. The presence of both a methyl group and a carboxylic acid group allows for diverse chemical modifications and applications, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
6-methyl-4-pyridin-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O2/c1-8-6-9(7-11(14-8)12(15)16)10-4-2-3-5-13-10/h2-7H,1H3,(H,15,16) |
InChI-Schlüssel |
YBKZOCVCMLQLBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(=O)O)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Z)-hydroxyiminomethyl]-4-phenyl-1H-pyrimidin-2-one](/img/structure/B11887999.png)
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxylic acid](/img/structure/B11888001.png)

![Methyl 2-[(trimethylsilyl)oxy]-1,2-oxazolidine-5-carboxylate](/img/structure/B11888010.png)




![5-Amino-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11888040.png)




